molecular formula C11H10ClN3S B1481601 1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098056-06-3

1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1481601
CAS No.: 2098056-06-3
M. Wt: 251.74 g/mol
InChI Key: NZJSQFAWTRORGR-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098056-06-3) is a high-purity chemical reagent designed for advanced pharmacological and medicinal chemistry research. This compound belongs to the class of fused pyrazoles, which are recognized as privileged scaffolds in drug discovery due to their remarkable adaptability and diverse biological profiles . The molecular structure incorporates an imidazo[1,2-b]pyrazole core, a heteroannulated system known for its significant research value, linked to a thiophene heterocycle and a 2-chloroethyl side chain. Fused pyrazole derivatives, including related imidazo[1,2-b]pyrazoles, have demonstrated a wide spectrum of biological activities in scientific studies, showing particular promise in investigations concerning oxidative stress, inflammation, and cancer . Research on analogous pyrazole compounds indicates potential mechanisms of action involving the inhibition of reactive oxygen species (ROS) production in cellular models, such as human platelets, and the demonstration of antiproliferative effects against various cancer cell lines . The specific substitution pattern on this molecule is critical for its research applications, as the nature and position of substituents on the pyrazole core are known to profoundly influence interactions with biological targets, such as enzymes and receptors . This reagent is provided for research purposes to support studies in hit-to-lead optimization, structure-activity relationship (SAR) exploration, and the investigation of mechanisms underlying oxidative stress-related pathologies and uncontrolled cell proliferation. This product is intended for research use only by trained professionals. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(2-chloroethyl)-6-thiophen-3-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJSQFAWTRORGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN3C=CN(C3=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific enzymatic reactions. For instance, it may bind to the active sites of certain enzymes, altering their catalytic activity and influencing the overall biochemical pathways in which they are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to specific proteins, enzymes, and nucleic acids, leading to changes in their structure and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic reactions. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects. Toxicity studies have indicated that high doses of the compound can result in adverse effects, such as organ damage and altered physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further influence biochemical processes. Additionally, it may affect the levels of key metabolites, thereby altering the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, determining its bioavailability and efficacy. The compound may be transported across cellular membranes by active or passive transport mechanisms, and its distribution within tissues can vary depending on factors such as tissue type and blood flow.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of the compound can significantly impact its biochemical and cellular effects.

Biological Activity

1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a synthetic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biochemical properties, cellular effects, and various biological activities associated with this compound.

  • Molecular Formula : C11_{11}H10_{10}ClN3_3S
  • Molecular Weight : 251.74 g/mol
  • Purity : Typically around 95% .

This compound interacts with various enzymes and proteins, influencing several metabolic pathways. It has been shown to:

  • Inhibit or activate specific enzymatic reactions by binding to active sites.
  • Modulate cell signaling pathways, affecting gene expression and protein synthesis .

Cellular Effects

The compound's influence on cellular processes is significant:

  • Gene Expression : Alters the expression of specific genes, impacting cellular behavior and metabolism.
  • Metabolic Activity : Affects metabolic enzyme activity, leading to changes in metabolic flux within cells .

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer effects. For instance:

  • Compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • It effectively inhibits pathways involved in inflammation, such as the phosphorylation of p38MAPK and ERK in human platelets, demonstrating potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored:

  • Studies indicate that these compounds can inhibit bacterial growth, making them candidates for developing new antimicrobial agents .

Research Findings and Case Studies

A summary of notable findings related to the biological activity of this compound is presented in the following table:

StudyBiological ActivityFindings
AnticancerInhibition of VEGF-stimulated HUVEC cells; compounds showed significant activity against cancer cell lines.
Anti-inflammatoryInhibition of platelet aggregation and ROS production; effective in reducing inflammation markers.
AntimicrobialDemonstrated significant antimicrobial activity against various pathogens.

Scientific Research Applications

Medicinal Chemistry

This compound has shown potential as an anticancer agent due to its ability to interact with biological targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to significant biological effects.

Case Study: Anticancer Activity

  • Research indicates that imidazo[1,2-b]pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole have demonstrated activity against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF7) cell lines .
CompoundCell LineGI50 Value (μg/mL)
This compoundHCT116TBD
Similar Derivative AH46010.0
Similar Derivative BMCF73.29

Materials Science

The unique chemical structure of this compound allows for potential applications in developing new materials with specific electronic or optical properties. Its ability to form stable complexes with metals could be explored for use in sensors or catalysts.

The biological activity of this compound has been linked to its structural features. The thiophene ring may enhance the compound's interaction with biological macromolecules through π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Substituent Variations at Position 6

The thiophen-3-yl group distinguishes this compound from analogues with alternative aryl or heteroaryl substituents:

Compound Position 6 Substituent Key Properties/Implications Reference
1-(2-Chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole Thiophen-3-yl Electron-rich sulfur atom may enhance π-π interactions; moderate lipophilicity inferred from scaffold trends
1-(2-Chloroethyl)-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole Tetrahydro-2H-pyran-4-yl Increased hydrophilicity due to oxygen atom; potential for hydrogen bonding
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole Cyclopropyl High lipophilicity (logD likely >3) due to nonpolar group; may reduce solubility
1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole Furan-2-yl Oxygen atom improves solubility; furan’s lower aromaticity vs. thiophene may alter binding
1-Ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole Thiophen-2-yl Thiophene orientation may affect receptor stacking; ethyl group reduces alkylating potential vs. chloroethyl

Key Insights :

  • Thiophen-3-yl provides a balance between lipophilicity and solubility compared to nonpolar groups like cyclopropyl .
  • Oxygen-containing substituents (e.g., furan-2-yl, tetrahydro-2H-pyran-4-yl) likely improve aqueous solubility .
  • Thiophen-2-yl vs. 3-yl positional isomers may exhibit divergent binding affinities due to spatial orientation .

Substituent Variations at Position 1

The 2-chloroethyl group at position 1 contrasts with other alkyl or substituted alkyl chains:

Compound Position 1 Substituent Key Properties/Implications Reference
This compound 2-Chloroethyl Chlorine atom introduces electronegativity; potential alkylating activity
1-Ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole Ethyl Reduced electrophilicity vs. chloroethyl; lower metabolic liability
Pruvanserin (Indole-based analogue) Piperazine-1-carbonyl Higher logD (lipophilicity) and lower solubility vs. imidazo[1,2-b]pyrazole isosteres

Key Insights :

  • The 2-chloroethyl group may confer alkylating activity, analogous to nitrosoureas, where alkylating capacity correlates with therapeutic efficacy .
  • Ethyl substituents reduce toxicity risks but may diminish alkylation-driven biological activity .

Physicochemical Properties

Comparative data from pruvanserin and its imidazo[1,2-b]pyrazole isostere highlight critical differences:

Property Pruvanserin (Indole) 1H-Imidazo[1,2-b]pyrazole Isostere Implications
logD 3.8 2.5 Lower lipophilicity enhances solubility
Aqueous Solubility 0.02 mg/mL 0.15 mg/mL 7.5-fold improvement in bioavailability
pKa 6.4 (piperazine NH) 7.3 (core NH deprotonation) Altered protonation state in physiological conditions

Structural Drivers :

  • The imidazo[1,2-b]pyrazole core reduces logD by ~1.3 units compared to indole, likely due to decreased aromaticity and altered hydrogen-bonding capacity .
  • The thiophen-3-yl group may further fine-tune solubility via moderate lipophilicity and sulfur-mediated interactions.

Preparation Methods

General Synthetic Strategy for Imidazo[1,2-b]pyrazole Derivatives

The imidazo[1,2-b]pyrazole scaffold is typically accessed via selective functionalization of the pyrazole ring fused with an imidazole moiety. According to recent advances, regioselective metalation (Br/Mg-exchange, magnesiation, zincation) using TMP-bases (2,2,6,6-tetramethylpiperidyl) allows for precise introduction of substituents at defined positions on the imidazo[1,2-b]pyrazole core. This strategy is advantageous for installing diverse electrophiles including halogenated alkyl chains and heteroaryl groups.

Key points:

  • Metalation techniques enable selective substitution at the 1- and 6-positions of the scaffold.
  • Trapping of the metalated intermediate with electrophiles such as 2-chloroethyl halides or thiophene derivatives is feasible.
  • This approach has been demonstrated to improve solubility and biological properties in indole isosteres.

Introduction of the 2-Chloroethyl Side Chain

The 2-chloroethyl group is commonly introduced via nucleophilic substitution or alkylation reactions using 2-chloroethyl halides (e.g., 2-chloroethyl bromide or chloride) as electrophiles.

  • The metalated imidazo[1,2-b]pyrazole intermediate (formed by magnesiation or zincation) can be reacted with 2-chloroethyl halides to form the 1-(2-chloroethyl) substituent.
  • Reaction conditions typically involve low temperatures to maintain regioselectivity and avoid side reactions.
  • Excess electrophile and controlled stoichiometry ensure high yield and purity.

Incorporation of the Thiophen-3-yl Moiety

Thiophene derivatives are introduced via cross-coupling reactions or direct electrophilic substitution on the metalated heterocyclic intermediate.

  • Regioselective magnesiation at the 6-position followed by reaction with 3-bromothiophene or 3-thiophenyl electrophiles can install the thiophen-3-yl group.
  • Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) may be employed if the intermediate is halogenated at the 6-position.
  • The choice of solvent, base, and catalyst affects the reaction efficiency and regioselectivity.

Representative Preparation Protocol (Hypothetical)

Step Reagents/Conditions Outcome Notes
1 Imidazo[1,2-b]pyrazole + TMP-Mg base (e.g., iPrMgCl·LiCl) Formation of 1-metalated intermediate Low temperature (-78°C) preferred
2 Addition of 2-chloroethyl bromide Alkylation at N-1 position Controlled stoichiometry, inert atmosphere
3 Magnesiation at C-6 position Formation of 6-metalated intermediate TMP-base or related strong base
4 Reaction with 3-bromothiophene or thiophen-3-yl electrophile Installation of thiophen-3-yl group Pd-catalyzed cross-coupling if needed
5 Purification (chromatography, crystallization) Isolation of pure 1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole Yield and purity optimized

Comparative Data on Functionalization Methods of Imidazo[1,2-b]pyrazole

Functionalization Method Reagents/Conditions Advantages Limitations
Br/Mg-exchange TMP-bases, low temperature, electrophiles High regioselectivity, mild conditions Requires careful temperature control
Direct alkylation Alkyl halides, base Straightforward, good yields Possible over-alkylation
Cross-coupling (Pd-catalyzed) Halogenated intermediate, thiophene boronic acid/tributylstannane Broad substrate scope, high selectivity Requires expensive catalysts
Electrophilic substitution Electrophiles on metalated intermediate Versatile for various substituents Sensitive to steric hindrance

Supporting Research Findings

  • The selective functionalization of the imidazo[1,2-b]pyrazole scaffold by Br/Mg-exchange and TMP-base mediated magnesiation has been demonstrated to allow efficient introduction of alkyl and heteroaryl substituents, including chloroalkyl groups and thiophene rings.
  • Functionalization at the 1-position with 2-chloroethyl groups can be achieved by trapping the metalated intermediate with 2-chloroethyl electrophiles, yielding the desired N-substituted product.
  • The 6-position can be regioselectively metalated and coupled with thiophene derivatives using palladium-catalyzed cross-coupling or direct electrophilic substitution, enabling incorporation of the thiophen-3-yl group.
  • Such synthetic strategies have been applied to generate indole isosteres with improved aqueous solubility and potential biological activity.

Additional Notes on Related Pyrazole and Heterocyclic Syntheses

  • Pyrazole derivatives are often synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, a method that can be adapted for imidazo-fused pyrazoles with appropriate precursors.
  • One-pot and cascade reactions involving nitrile imines and mercaptoacetaldehyde have been reported for pyrazole synthesis, though these are less directly applicable to the target compound due to structural complexity.
  • Multi-step syntheses involving thiazole and pyrazole hybrids provide insights into reaction conditions for heterocycle functionalization and may inform optimization of reaction parameters.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-imidazo[1,2-b]pyrazole derivatives, and how can experimental reproducibility be ensured?

  • Methodology : The core scaffold is typically synthesized via cyclocondensation reactions. For example, α-tosyloxyacetophenones can react with 5-amino-4-cyano/ethoxycarbonyl-3-methylthio-1H-pyrazole in a two-step procedure to yield derivatives with moderate-to-good yields . To ensure reproducibility, control reaction conditions (e.g., temperature, solvent purity) and validate intermediates using techniques like HPLC or LCMS (e.g., m/z 754 [M+H]+ as a benchmark) . Experimental variability in pH or log units should be minimized by standardizing protocols across replicates .

Q. How can the solubility of 1H-imidazo[1,2-b]pyrazole derivatives be optimized for biological assays?

  • Approach : The scaffold’s solubility can be enhanced by introducing polar functional groups (e.g., -OH, -COOH) via selective functionalization. For instance, Br/Mg-exchange followed by magnesiation or zincation with TMP-bases enables regioselective modifications, improving aqueous solubility without compromising structural integrity . Comparative studies show that substituting hydrophobic groups with sulfonamides or morpholine derivatives increases solubility by >50% in PBS (pH 7.4) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Characterization : Use LCMS (e.g., m/z 754 [M+H]+) and HPLC (retention time 1.32 minutes under QC-SMD-TFA05 conditions) for purity assessment . Structural confirmation requires ¹H/¹³C NMR, with key signals at δ 7.2–8.1 ppm (thiophene protons) and δ 3.5–4.0 ppm (chloroethyl group) . X-ray crystallography can resolve regioselectivity ambiguities in substituted derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the imidazo[1,2-b]pyrazole scaffold be addressed?

  • Strategies : Regioselective magnesiation using TMP-bases (e.g., TMPMgCl·LiCl) targets the C3 position, while Br/Mg-exchange modifies the C6 thiophene group. Computational modeling (DFT) predicts reactive sites, and experimental validation via NOE NMR or X-ray diffraction confirms regiochemical outcomes . For example, potassium carbonate substitution in cyclocondensation alters regioselectivity, yielding novel products (e.g., 7-cyano-6-methylthio derivatives) .

Q. What are the implications of using this scaffold as a non-classical indole isostere in drug discovery?

  • Comparative Analysis : The imidazo[1,2-b]pyrazole scaffold exhibits improved solubility (e.g., >2-fold increase in PBS) and comparable bioactivity to indole derivatives. In a pruvanserin isostere study, the scaffold retained serotonin receptor affinity (IC₅₀ = 12 nM vs. 15 nM for indole) while enhancing pharmacokinetic properties . Structural analogs also show reduced CYP3A4 inhibition, minimizing drug-drug interaction risks .

Q. How should researchers resolve contradictions in experimental data, such as variable pKa or logD values?

  • Troubleshooting : Standardize measurement conditions (e.g., ionic strength, temperature) and cross-validate with multiple techniques (e.g., potentiometry vs. UV titration). For logD variability (±0.35 units), use duplicate measurements across different days and operators to identify systematic errors . Computational tools like COSMO-RS can predict physicochemical properties to guide experimental adjustments .

Methodological Resources

  • Synthetic Protocols : Cyclocondensation with HTIB ; regioselective magnesiation .
  • Analytical Standards : LCMS (m/z 754 [M+H]+) ; NMR δ assignments .
  • Biological Assays : Serotonin receptor binding ; solubility optimization in PBS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

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